molecular formula C15H19NO2 B250557 N,N-diallyl-4-ethoxybenzamide

N,N-diallyl-4-ethoxybenzamide

Cat. No.: B250557
M. Wt: 245.32 g/mol
InChI Key: QLOSTPLNRCZUNZ-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-ethoxybenzamide is a benzamide derivative characterized by a central benzamide core substituted with an ethoxy group at the para position and two allyl groups on the nitrogen atom. While direct evidence for this compound is absent in the provided sources, its structure can be inferred from analogs such as N,N-diethyl-4-hydroxybenzamide () and other ethoxy-substituted benzamides (e.g., ). The diallyl groups (-CH₂CH=CH₂) introduce steric bulk and unsaturation, which may influence reactivity, metabolic stability, and intermolecular interactions. Benzamides are widely studied for pharmacological and agrochemical applications, with substituents dictating biological activity and physicochemical properties .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

4-ethoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C15H19NO2/c1-4-11-16(12-5-2)15(17)13-7-9-14(10-8-13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3

InChI Key

QLOSTPLNRCZUNZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Key Properties/Applications Reference
N,N-Diallyl-4-ethoxybenzamide -N(CH₂CH=CH₂)₂, -OCH₂CH₃ (para) Hypothesized higher lipophilicity and metabolic stability due to allyl and ethoxy groups
N,N-Diethyl-4-hydroxybenzamide -N(CH₂CH₃)₂, -OH (para) m.p. 121–123°C; synthesized via palladium-catalyzed hydroxylation
Etobenzanid -N(2,3-Cl₂C₆H₃), -OCH₂OCH₂CH₃ Herbicide; ethoxymethoxy group enhances soil persistence
N-Ethyl-4-methoxybenzamide -NHCH₂CH₃, -OCH₃ (para) Simpler alkyl chain; lower steric hindrance than diallyl analogs
4-(Diethylsulfamoyl)-N-(4-ethoxybenzothiazol-2-ylidene)benzamide -SO₂N(CH₂CH₃)₂, -OCH₂CH₃ Sulfamoyl group increases polarity; used in agrochemical research

Key Structural and Functional Differences:

Ethoxy substituents (compared to methoxy) add hydrophobicity but reduce metabolic oxidation rates, as seen in ethoxymethoxy derivatives like etobenzanid .

Synthetic Routes :

  • N,N-Diethyl-4-hydroxybenzamide is synthesized via palladium-catalyzed hydroxylation of bromobenzamides (), suggesting analogous methods for this compound using allylamine coupling agents.
  • Carbodiimide-mediated amidation () is a common strategy for benzamide derivatives, applicable to diallyl variants.

Biological Activity :

  • Etobenzanid’s herbicidal activity highlights the role of para-ethoxy groups in target binding .
  • Diallyl groups may confer dual functionality: allyl moieties can act as Michael acceptors or undergo metabolic epoxidation, altering toxicity profiles compared to saturated alkyl chains .

Thermal Properties :

  • N,N-Diethyl-4-hydroxybenzamide has a melting point of 121–123°C (), whereas diallyl analogs likely exhibit lower m.p. due to reduced crystallinity from unsaturated groups.

Research Findings and Implications

  • Metabolic Stability : Ethoxy groups resist cytochrome P450-mediated oxidation better than methoxy, as demonstrated in sulfamethazine acetylation studies (). This property could make this compound a longer-acting compound in vivo.
  • Agrochemical Potential: Structural parallels to etobenzanid () suggest utility as a herbicide, though diallyl groups may require formulation adjustments to mitigate soil mobility issues.

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